molecular formula C9H11N5O B1436621 (7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide CAS No. 1428139-20-1

(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide

Cat. No. B1436621
M. Wt: 205.22 g/mol
InChI Key: MOAVYSDKLWFGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide” is a chemical compound with the molecular formula C9H11N5O . It is used in various research and development applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and stability. The predicted boiling point of “(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide” is 362.4±52.0 °C .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Pyrimidine derivatives have been explored as potent and selective chemical inhibitors of Cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). Selective inhibitors are vital for understanding the metabolism of various drugs and predicting DDIs, highlighting the importance of these compounds in pharmacokinetic research (Khojasteh et al., 2011).

Synthesis and Medicinal Applications

The synthesis and application of pyranopyrimidine cores have been a focus due to their broader synthetic applications and bioavailability, indicating the role of similar structures in developing medicinal and pharmaceutical products. These studies emphasize the potential of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).

Tautomerism and Molecular Interactions

Research on tautomerism of nucleic acid bases, including pyrimidine bases, explores the effects of molecular interactions on tautomeric equilibria. This work is crucial for understanding genetic mutations and drug-DNA interactions, showcasing the importance of pyrimidine and its derivatives in genetics and molecular biology (Person et al., 1989).

Anti-Inflammatory Activity

Studies on substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. These findings suggest the applicability of pyrimidine derivatives in designing new anti-inflammatory agents, highlighting their significance in therapeutic research (Gondkar, Deshmukh, & Chaudhari, 2013).

Antimicrobial and Antifungal Agents

Pyrimidine derivatives have been identified as having a wide range of pharmacological activities, including antimicrobial and antifungal effects. This versatility underscores the potential of pyrimidine derivatives in developing new antimicrobial and antifungal therapies (Chiriapkin, 2022).

properties

IUPAC Name

(7-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-14-3-2-6-7(4-14)12-9(11-5-10)13-8(6)15/h2-4H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAVYSDKLWFGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(NC2=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
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(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Reactant of Route 3
(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Reactant of Route 4
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(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Reactant of Route 5
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(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Reactant of Route 6
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(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide

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